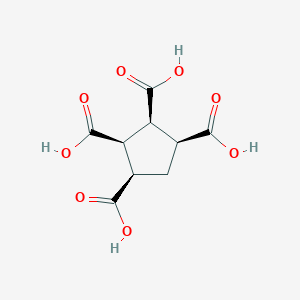

Cyclopentan-1,2,3,4-tetracarbonsäure

Übersicht

Beschreibung

Cyclopentane-1,2,3,4-tetracarboxylic acid is a chemical compound that forms a cobalt (II) complex under hydrothermal conditions .

Synthesis Analysis

The compound has been synthesized by hydrothermal reactions of flexible (1 S,2 S,3 R,4 R)-H 4 cptc with MnCl 2 / CdCl 2 .Molecular Structure Analysis

The crystal structure of the compound was studied by synchrotron radiation and neutron powder diffraction . It has also been used in the synthesis of cobalt-based metal-organic frameworks (MOFs) with distinct linkers .Chemical Reactions Analysis

The compound has been used in the synthesis of coordination polymers . It has also been used in the formation of cobalt (II) complex under hydrothermal conditions .Physical and Chemical Properties Analysis

The compound forms a cobalt (II) complex under hydrothermal conditions . It has been used in the synthesis of cobalt-based MOFs, which have shown noteworthy results in terms of specific capacity, energy density, power density, and capacity retention .Wissenschaftliche Forschungsanwendungen

Cyclopentan-1,2,3,4-tetracarbonsäure: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen

Synthese von Metall-organischen Gerüsten (MOFs): this compound wird bei der Synthese von kobaltbasierten MOFs mit unterschiedlichen Linkern verwendet. Diese MOFs werden auf ihre elektrochemischen Eigenschaften untersucht, die für Energiespeichergeräte von entscheidender Bedeutung sind .

Kappenligand in der Nanopartikel-Synthese: Es dient als Kappenligand bei der Herstellung von Goldkolloiden, die in verschiedenen Bereichen wie Elektronik und Medizin unerlässlich sind .

Organisches Lösungsmittel für die Polyurethan-Herstellung: Diese Verbindung wird als organisches Lösungsmittel bei der Herstellung von Polyurethanen und anderen organischen Verbindungen verwendet .

Bindungsmittel für Metallionen: Es hat eine hohe Affinität zur Bindung an Metallionen wie Zn2+, was in verschiedenen chemischen Prozessen von Bedeutung ist .

Reaktant mit Amiden und Alkinen: Die funktionellen Gruppen der this compound können mit Amiden oder Alkinen reagieren, was in der synthetischen Chemie von Vorteil ist .

Kristallstrukturanalyse: Die Verbindung bildet Komplexe unter hydrothermalen Bedingungen, und ihre Kristallstruktur kann mit fortschrittlichen Techniken wie Synchrotronstrahlung und Neutronenpulverdiffraktometrie untersucht werden .

Wirkmechanismus

Target of Action

Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTC) is a flexible ligand that has been used in the synthesis of various metal-organic frameworks (MOFs) involving metals such as manganese (Mn) and cadmium (Cd) . These MOFs can be considered as the primary targets of CPTC.

Mode of Action

CPTC interacts with its targets (MOFs) through coordination bonding. In the presence of Mn or Cd ions, CPTC forms coordination polymers . The formation of these polymers involves the breaking of the mirror plane of symmetry in the CPTC molecule, leading to the creation of two pairs of enantiomers .

Biochemical Pathways

It’s known that cptc can form coordination polymers with mn and cd ions . These polymers have potential applications in various fields, including catalysis, gas storage, and drug delivery.

Pharmacokinetics

Given its ability to form coordination polymers, it’s likely that these properties would be significantly influenced by the presence of metal ions and the resulting formation of mofs .

Result of Action

The primary result of CPTC’s action is the formation of coordination polymers or MOFs . These MOFs have unique properties, such as high porosity and surface area, which make them useful in various applications. For example, they can be used in the development of electrode materials with extraordinary energy densities or high power densities .

Action Environment

The action of CPTC is significantly influenced by environmental factors such as pH and the presence of metal ions . For instance, the formation of coordination polymers with Mn and Cd ions occurs under hydrothermal conditions . Additionally, the rate of formation of these polymers and the product ratios can be influenced by the pH of the environment .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Cyclopentane-1,2,3,4-tetracarboxylic acid has been found to interact with various biomolecules. For instance, it has been used as a linker in the synthesis of cobalt-based MOFs . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

Given its role in the synthesis of MOFs, it may indirectly influence cellular function through its effects on these structures .

Molecular Mechanism

It is known to participate in the formation of MOFs, suggesting that it may interact with metal ions and other organic molecules in a coordinated manner .

Temporal Effects in Laboratory Settings

The stability and degradation of Cyclopentane-1,2,3,4-tetracarboxylic acid over time in laboratory settings have not been extensively studied. It is typically stored under standard conditions and is available for use in research .

Transport and Distribution

Given its role in the synthesis of MOFs, it may be transported and distributed in a manner that facilitates these processes .

Subcellular Localization

Given its role in the synthesis of MOFs, it may be localized in areas of the cell where these structures are formed .

Eigenschaften

IUPAC Name |

cyclopentane-1,2,3,4-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSVXXBNNCUXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958404 | |

| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3724-52-5, 3786-91-2 | |

| Record name | 1,2,3,4-Cyclopentanetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | r-1,c-2,c-3,c-4-Cyclopentanetetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003786912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

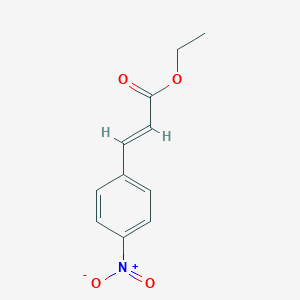

Feasible Synthetic Routes

Q1: How does Cyclopentane-1,2,3,4-tetracarboxylic acid contribute to the formation of metal-organic frameworks (MOFs)?

A2: Cyclopentane-1,2,3,4-tetracarboxylic acid acts as an organic linker in the formation of MOFs by coordinating with metal ions [, , ]. Its flexible conformation allows for diverse coordination modes, leading to various MOF structures with unique properties. For example, it can exist as enantiomers within MOFs, impacting the overall chirality and potential applications of the material [].

Q2: Does Cyclopentane-1,2,3,4-tetracarboxylic acid possess any notable inhibitory properties?

A3: Yes, Cyclopentane-1,2,3,4-tetracarboxylic acid demonstrates substrate-specific inhibition of calcium carbonate deposition []. Specifically, it effectively inhibits aragonite deposition on poly(methyl methacrylate) (PMMA) surfaces []. This property makes it a potential candidate for phosphate-free, environmentally friendly inhibitors in applications like dishwashing detergents.

Q3: Can the conformation of Cyclopentane-1,2,3,4-tetracarboxylic acid influence its behavior in material synthesis?

A4: Absolutely. The conformational flexibility of Cyclopentane-1,2,3,4-tetracarboxylic acid plays a crucial role in its coordination behavior and, consequently, the resulting MOF structures []. Time-dependent density functional theory (TD-DFT) calculations have been used to assess the relative stability of different conformations. The prevalence of specific enantiomers in synthesized MOFs aligns with the predicted stability of different conformations, highlighting the importance of conformational flexibility in its application [].

Q4: Are there analytical techniques used to study the behavior of Cyclopentane-1,2,3,4-tetracarboxylic acid and its derivatives?

A5: Yes, various analytical techniques are employed to study these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is used to monitor reactions in solution, providing insights into reaction mechanisms and product formation []. X-ray crystallography is crucial for determining the solid-state structures of Cyclopentane-1,2,3,4-tetracarboxylic acid derivatives, including imide formation [], and characterizing the intricate structures of MOFs [, , ]. Additionally, UV spectroscopy can be used to measure reaction rates, as demonstrated in the study on the hydrolysis of the 3-N-phenyl amide derivative [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)